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Introduction

In the field of proteomics, robust and reproducible sample preparation is a critical prerequisite
for successful downstream analysis by mass spectrometry (MS). The chloroform/methanol
extraction method is a widely adopted technique for the precipitation and purification of proteins
from a variety of biological samples, including cell cultures, tissues, and biofluids. This method
effectively removes common contaminants that interfere with MS analysis, such as detergents
(e.g., SDS), salts, and lipids, resulting in a cleaner protein sample.[1]

The principle of this technique lies in the phase separation of a chloroform-methanol-water
mixture. Proteins are denatured by the organic solvents and precipitate at the interface
between the aqueous and organic phases.[2] This allows for the selective recovery of proteins
while leaving many interfering substances in the soluble phases. This application note provides
a detailed protocol for chloroform/methanol protein extraction suitable for proteomic workflows.

Advantages and Disadvantages
Advantages:

« Effective Removal of Contaminants: Efficiently removes salts, detergents, and lipids that can
interfere with liquid chromatography and mass spectrometry.[1]

¢ Quantitative Precipitation: The method is known for its high protein recovery, approaching
100% for a range of protein concentrations.[2]
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» Versatility: Applicable to a wide variety of sample types, including those containing
membrane proteins.[2][3]

o Reproducibility: When performed carefully, the protocol provides reproducible results, which
is crucial for quantitative proteomics.[4][5]

Disadvantages:

» Protein Pellet Solubility: The resulting protein pellet can sometimes be difficult to resuspend.
However, the use of detergents like deoxycholic acid can aid in solubilization.[6]

» Potential for Protein Loss: Care must be taken during the removal of the different phases to
avoid aspirating the protein pellet.[4][7]

Experimental Protocols

This section details two common protocols for chloroform/methanol protein extraction. Protocol
1 is a general-purpose method, while Protocol 2 is specifically adapted for samples containing
detergents like SDS.

Protocol 1: Standard Chloroform/Methanol Precipitation

This protocol is adapted from several sources and is suitable for a wide range of protein
samples.[1][8]

Materials and Reagents:

e Protein sample in aqueous buffer
o Methanol (CHsOH), HPLC grade
e Chloroform (CHCIs), HPLC grade
e Ultrapure water (H20)

e Microcentrifuge tubes (1.5 mL)

o Pipettes and tips
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e Microcentrifuge
Procedure:

o Sample Preparation: Start with up to 100 pL of your protein sample ina 1.5 mL
microcentrifuge tube. If the volume is less than 100 pL, adjust it to 100 pL with ultrapure
water.

o Methanol Addition: Add 400 uL of methanol to the sample. Vortex thoroughly to mix.
e Chloroform Addition: Add 100 uL of chloroform. Vortex again to ensure complete mixing.

o Water Addition & Phase Separation: Add 300 L of ultrapure water. The solution will become
cloudy as the protein precipitates. Vortex the mixture.

o Centrifugation: Centrifuge the tube at 14,000 x g for 1-2 minutes at room temperature. This
will result in three distinct layers: an upper agueous layer, a protein precipitate at the
interphase, and a lower chloroform layer.

e Aqueous Phase Removal: Carefully aspirate and discard the upper agueous phase without
disturbing the protein pellet at the interphase.

o Protein Pellet Washing: Add 450 uL of methanol to the tube. Vortex to wash the protein
pellet.

» Final Centrifugation: Centrifuge at 14,000 x g for 2-5 minutes to pellet the protein.

o Pellet Drying: Carefully remove the supernatant. Briefly air-dry the pellet for about 5 minutes.
Do not over-dry the pellet, as it will be difficult to resuspend.

o Resuspension: Resuspend the protein pellet in a buffer suitable for your downstream
application (e.g., a buffer containing urea or a detergent compatible with mass spectrometry).

Protocol 2: Chloroform/Methanol Precipitation for
Samples Containing SDS
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This protocol is optimized for samples containing the denaturing detergent Sodium Dodecyl
Sulfate (SDS).[9]

Materials and Reagents:

Protein sample in buffer containing SDS
o Methanol (CHsOH), HPLC grade

e Chloroform (CHCIs), HPLC grade

o Ultrapure water (H20)

e Microcentrifuge tubes (1.5 mL)

o Pipettes and tips

e Microcentrifuge

Procedure:

o Sample and Reagent Addition: To 100 pL of your protein sample containing SDS,
sequentially add the following, vortexing after each addition:

o 400 pL of methanol
o 100 pL of chloroform
o 300 pL of ultrapure water

o Centrifugation for Phase Separation: Centrifuge the mixture at 14,000 x g for 1 minute. Three
layers will form.

e Aqueous Phase Removal: Carefully remove the upper aqueous layer, being cautious not to
disturb the protein flake at the interphase.

e Methanol Wash: Add 400 pL of methanol and vortex thoroughly.

» Pelleting the Protein: Centrifuge at 20,000 x g for 5 minutes to obtain a firm protein pellet.
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» Supernatant Removal and Drying: Discard the supernatant and briefly air-dry the pellet.

e Resuspension: Resuspend the pellet in a suitable buffer for your proteomic analysis.

Data Presentation

The ratio of methanol, chloroform, and water is a critical parameter in this extraction method.
Different ratios have been reported in the literature, and the optimal ratio may vary depending
on the sample type and contaminants present.

Final Ratio
Protocol Sample Methanol Chloroform (Methanol:C
Water (uL)
Reference Volume (pL) (pL) (uL) hloroform:
Water)

Drummond

100 400 100 300 4:1:3
Lab[1]
Kessler

200 600 150 450 4:1:3
Lab[8]
Wessel and

100
Flugge 400 100 300 4:1:3

(example)
(1984)[2]
Chen, Y., et ~30-40 (cell

80 20 60 4:1:3
al. (2019)[10]  pellet)
JoVE[11] 100 400 100 300 4:1:3
The
Optimized 4:1
Workflow for o (Methanol:Ch
) 250 250 62.5 0 (initially) )

Urine loroform in
Proteomics[1 sample)
2]

Mandatory Visualization
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Chloroform/Methanol Protein Extraction Workflow
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Caption: Workflow of the chloroform/methanol protein extraction protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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